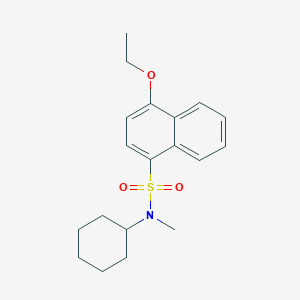![molecular formula C17H15ClN2O4S2 B2653704 1-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione CAS No. 2034459-06-6](/img/structure/B2653704.png)
1-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a synthetic organic compound characterized by its complex molecular structure, combining multiple rings and functional groups. Its intricate architecture allows for diverse chemical reactivity and numerous applications across different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize 1-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione, a multi-step synthesis strategy is typically employed. The process often starts with the construction of the central thieno[3,2-c]pyridin structure, followed by the incorporation of the sulfonyl phenyl group and the pyrrolidine-2,5-dione moiety. Each step requires precise control over reaction conditions such as temperature, solvent, and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods
On an industrial scale, the production involves optimized reaction pathways that maximize efficiency and minimize costs. Advanced techniques like flow chemistry or catalysis may be used to enhance reaction rates and selectivity. Post-reaction, purification processes such as crystallization, distillation, or chromatography are employed to isolate the pure compound.
Análisis De Reacciones Químicas
1-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione participates in various chemical reactions:
Types of Reactions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, potentially modifying the sulfonyl group or pyrrolidine ring.
Reduction: Reduction can be achieved using agents like lithium aluminium hydride or sodium borohydride, affecting the thieno[3,2-c]pyridin ring.
Substitution: Halogenation, nitration, and sulfonation reactions are feasible, given the presence of reactive sites within the compound.
Common Reagents and Conditions
Reactions involving this compound often employ reagents such as sulfuric acid, nitric acid, halogens (chlorine, bromine), and strong bases like sodium hydroxide. Reaction conditions vary, with temperature ranging from room temperature to elevated temperatures under reflux, depending on the desired reaction.
Major Products
The products formed from these reactions can include sulfonated derivatives, halogenated compounds, or oxidized forms, depending on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In the realm of chemistry, 1-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is studied for its reactivity and potential as a building block for more complex molecules. Its diverse reactivity makes it a useful intermediate in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as a pharmacological agent, especially given its sulfonyl group, which is often present in biologically active molecules. Its interactions with biological molecules and potential pathways for drug development are areas of interest.
Industry
Industrially, the compound's properties might be exploited in material science, including the development of specialized polymers or as a component in chemical sensors due to its reactive nature.
Mecanismo De Acción
The mechanism by which this compound exerts its effects often involves its ability to interact with various molecular targets. The presence of multiple functional groups allows for diverse interactions at the molecular level:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, and more, depending on its specific application.
Comparación Con Compuestos Similares
Uniqueness
Similar Compounds
Similar compounds include other sulfonyl derivatives and thieno[3,2-c]pyridin analogs, each with varying degrees of reactivity and applications depending on their specific substituents.
Propiedades
IUPAC Name |
1-[4-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S2/c18-15-9-11-10-19(8-7-14(11)25-15)26(23,24)13-3-1-12(2-4-13)20-16(21)5-6-17(20)22/h1-4,9H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYIETMDZAHWNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=C(C3)C=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
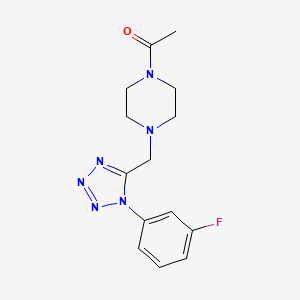

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
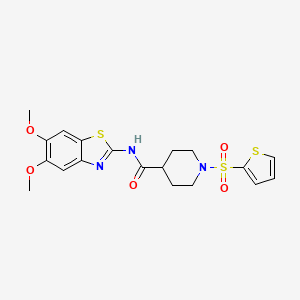
![1-{6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B2653626.png)
![N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide](/img/structure/B2653629.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2653630.png)
![(5E)-5-{[(4-fluorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2653633.png)
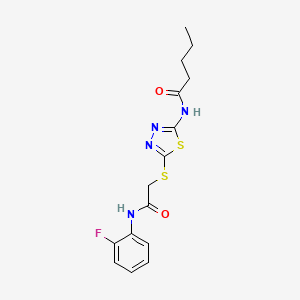
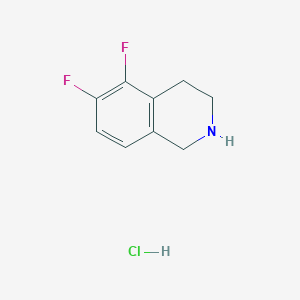

![1-(4-(tert-butyl)phenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2653640.png)
